

An In-depth Technical Guide to 5-Methoxyisophthalaldehyde: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: 5-Methoxyisophthalaldehyde

CAS No.: 90560-22-8

Cat. No.: B1366689

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This guide provides a comprehensive technical overview of **5-Methoxyisophthalaldehyde**, a substituted aromatic dialdehyde. While a singular "discovery" event for this compound is not prominently documented in historical chemical literature, its existence and utility are a logical extension of the rich history of aromatic chemistry. Its conceptualization and synthesis are deeply rooted in the development of classical formylation and oxidation reactions of substituted benzene derivatives. This document will therefore situate its "history" within the context of these foundational synthetic methodologies and explore its chemical properties, synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

5-Methoxyisophthalaldehyde, also known as 5-methoxy-1,3-benzenedicarbaldehyde, is a trifunctional aromatic compound featuring two aldehyde groups and one methoxy group attached to a benzene ring.

Property	Value
Molecular Formula	C ₉ H ₈ O ₃
Molecular Weight	164.16 g/mol
IUPAC Name	5-methoxybenzene-1,3-dicarbaldehyde
CAS Number	58030-10-3
Appearance	Predicted: Off-white to pale yellow solid
Solubility	Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water.

Spectroscopic Characterization (Predicted)

As experimental spectra for **5-Methoxyisophthalaldehyde** are not widely published, the following data is predicted based on established principles of organic spectroscopy.

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - δ ~10.1 ppm (s, 2H): Two singlets for the two aldehyde protons (-CHO).
 - δ ~8.2 ppm (d, 2H): A doublet for the two aromatic protons ortho to the aldehyde groups.
 - δ ~7.8 ppm (t, 1H): A triplet for the aromatic proton between the two aldehyde groups.
 - δ ~3.9 ppm (s, 3H): A singlet for the methoxy group protons (-OCH₃).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - δ ~192 ppm: Carbonyl carbons of the aldehyde groups.
 - δ ~160 ppm: Aromatic carbon attached to the methoxy group.
 - δ ~138 ppm: Aromatic carbons attached to the aldehyde groups.
 - δ ~130 ppm: Aromatic CH carbons ortho to the aldehyde groups.

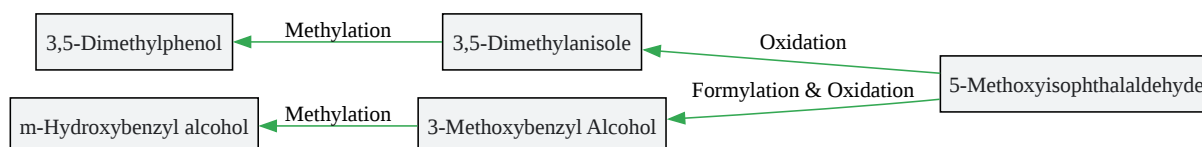
- δ ~118 ppm: Aromatic CH carbon between the two aldehyde groups.
- δ ~56 ppm: Methoxy carbon.
- IR (Infrared) Spectroscopy:
 - ~2850 and ~2750 cm^{-1} : Characteristic C-H stretches of the aldehyde groups.
 - ~1700 cm^{-1} : Strong C=O stretching vibration of the aldehyde carbonyl groups.
 - ~1600, ~1470 cm^{-1} : C=C stretching vibrations within the aromatic ring.
 - ~1250 cm^{-1} : C-O stretching of the methoxy group.
- MS (Mass Spectrometry):
 - Molecular Ion (M^+): $m/z = 164.0473$ (calculated for $C_9H_8O_3$).

Historical Context and Synthesis Methodologies

The synthesis of substituted benzaldehydes has been a cornerstone of organic chemistry since the 19th century. The development of reactions like the Reimer-Tiemann, Gattermann, and Vilsmeier-Haack reactions provided chemists with the tools to introduce aldehyde functionalities onto aromatic rings. Similarly, methods for the oxidation of alkylbenzenes have been extensively refined. The synthesis of **5-Methoxyisophthalaldehyde** can be logically approached through these well-established transformations.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections offer viable routes to **5-Methoxyisophthalaldehyde**:

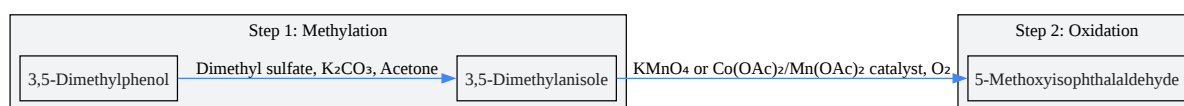


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Caption: Retrosynthetic analysis of **5-Methoxyisophthalaldehyde**.

Experimental Protocol 1: Oxidation of 3,5-Dimethylanisole

This approach leverages the selective oxidation of the methyl groups of a readily available precursor.[1]



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Caption: Workflow for the synthesis of **5-Methoxyisophthalaldehyde** via oxidation.

Step-by-Step Methodology:

- Methylation of 3,5-Dimethylphenol:
 - To a solution of 3,5-dimethylphenol in acetone, add an excess of anhydrous potassium carbonate.
 - Slowly add dimethyl sulfate dropwise at room temperature.
 - Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
 - After completion, filter the solid and evaporate the solvent.
 - Extract the residue with diethyl ether and wash with aqueous NaOH and then brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethylanisole.[1]

- Oxidation to **5-Methoxyisophthalaldehyde**:
 - Method A (Permanganate Oxidation):
 - Suspend 3,5-dimethylanisole in an aqueous solution of potassium permanganate.
 - Heat the mixture under reflux for several hours. The purple color of the permanganate will disappear as it is consumed.
 - Cool the reaction mixture and filter off the manganese dioxide precipitate.
 - Acidify the filtrate with dilute sulfuric acid and extract with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
 - Purify by column chromatography or recrystallization.
 - Method B (Catalytic Air Oxidation):
 - Dissolve 3,5-dimethylanisole in acetic acid containing a catalytic amount of cobalt(II) acetate and manganese(II) acetate.
 - Heat the mixture to 100-120 °C and bubble air or oxygen through the solution.
 - Monitor the reaction progress by GC or TLC.
 - Upon completion, cool the mixture and remove the acetic acid under reduced pressure.
 - Dissolve the residue in an organic solvent and wash with water to remove the catalyst salts.
 - Dry, concentrate, and purify the product as described above.

Causality of Experimental Choices:

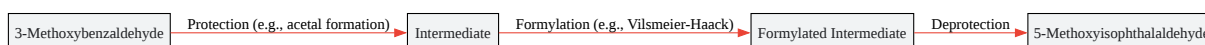
- The methylation of the phenol is a standard Williamson ether synthesis, chosen for its high efficiency and the relative inertness of the methyl ether under subsequent oxidation

conditions.

- Potassium permanganate is a strong, classical oxidizing agent for converting alkylbenzenes to carboxylic acids, but under controlled conditions, can yield aldehydes.
- Catalytic air oxidation is a more modern, "greener" alternative that avoids the use of stoichiometric amounts of heavy metal oxidants.[2]

Experimental Protocol 2: Formylation of a 3-Methoxyphenyl Derivative

This route involves the introduction of the aldehyde groups onto a pre-existing methoxy-substituted benzene ring. A plausible starting material would be 3-methoxy toluene, which would require a di-formylation. A more controlled approach would involve a starting material where one aldehyde is already present or protected.



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Caption: Conceptual workflow for the synthesis via formylation.

Step-by-Step Methodology (Conceptual):

- Protection of 3-Methoxybenzaldehyde:
 - React 3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding acetal. This protects the aldehyde from reacting in the subsequent step.
- Formylation:
 - Subject the protected 3-methoxybenzaldehyde to a formylation reaction, such as the Vilsmeier-Haack reaction (using POCl_3 and DMF) or the Duff reaction (using hexamethylenetetramine). The methoxy group will direct the formylation to the ortho and para positions. The desired 5-substituted product would be one of the isomers formed.

- Deprotection:
 - Treat the formylated intermediate with aqueous acid to hydrolyze the acetal, regenerating the aldehyde group and yielding **5-Methoxyisophthalaldehyde**.

Causality of Experimental Choices:

- Protection of one aldehyde group is necessary to prevent side reactions and to control the regioselectivity of the second formylation.
- The Vilsmeier-Haack and Duff reactions are classic methods for the formylation of electron-rich aromatic rings. The electron-donating methoxy group activates the ring towards electrophilic aromatic substitution.

Applications and Future Directions

The bifunctional nature of **5-Methoxyisophthalaldehyde**, combined with the electronic influence of the methoxy group, makes it a valuable building block in several areas of chemical science.

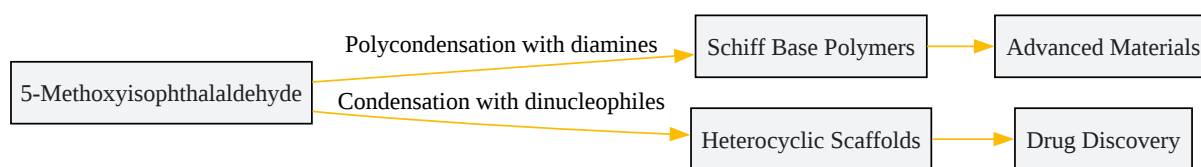
Polymer Chemistry

Isophthalaldehydes are used as monomers or cross-linking agents in the synthesis of polymers. The aldehyde groups can participate in condensation reactions with amines to form Schiff base polymers (polyimines) or with active methylene compounds in Knoevenagel condensations. The methoxy group can influence the polymer's properties, such as its solubility, thermal stability, and optical characteristics. Functionalized polymers have applications in areas such as controlled-release formulations and advanced materials.

Medicinal Chemistry and Drug Discovery

The benzaldehyde scaffold is a common feature in many biologically active molecules. The aldehyde groups of **5-Methoxyisophthalaldehyde** can be used as handles for the synthesis of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The methoxy group is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, improve metabolic stability, and enhance pharmacokinetic properties. Derivatives of **5-**

Methoxyisophthalaldehyde could be explored as potential inhibitors of enzymes such as aldehyde dehydrogenase, which is implicated in some cancers.



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Caption: Potential application pathways for **5-Methoxyisophthalaldehyde**.

Conclusion

5-Methoxyisophthalaldehyde is a versatile aromatic compound whose synthetic accessibility is rooted in fundamental organic reactions. While its specific discovery is not a celebrated event in chemical history, its utility can be inferred from the vast applications of related substituted benzaldehydes. This guide has provided a framework for its synthesis based on established methodologies, predicted its key spectroscopic features, and outlined its potential applications in polymer and medicinal chemistry. As the demand for novel functionalized molecules continues to grow, compounds like **5-Methoxyisophthalaldehyde** will undoubtedly play a role as valuable intermediates in the creation of new materials and therapeutics.

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